4-Quinazolinamine, 2-chloro-N-methyl-N-(4-propoxyphenyl)-

CDK4 inhibitor Kinase selectivity profiling Cell cycle regulation

4-Quinazolinamine, 2-chloro-N-methyl-N-(4-propoxyphenyl)- (CAS 827031-02-7, molecular formula C₁₈H₁₈ClN₃O, MW 327.81 g/mol) is a synthetic 4-anilinoquinazoline derivative bearing a 2-chloro substituent on the quinazoline core and an N-methyl-N-(4-propoxyphenyl) amine at the 4-position. This compound belongs to a well-characterized class of ATP-competitive kinase inhibitors and apoptosis modulators exemplified by the clinical candidate MPC-6827 (Azixa) and the preclinical lead MPI-0441138 (EP128265).

Molecular Formula C18H18ClN3O
Molecular Weight 327.8 g/mol
CAS No. 827031-02-7
Cat. No. B12911043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolinamine, 2-chloro-N-methyl-N-(4-propoxyphenyl)-
CAS827031-02-7
Molecular FormulaC18H18ClN3O
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)N(C)C2=NC(=NC3=CC=CC=C32)Cl
InChIInChI=1S/C18H18ClN3O/c1-3-12-23-14-10-8-13(9-11-14)22(2)17-15-6-4-5-7-16(15)20-18(19)21-17/h4-11H,3,12H2,1-2H3
InChIKeyRVVQCOFJEZMGFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Quinazolinamine, 2-chloro-N-methyl-N-(4-propoxyphenyl)- (CAS 827031-02-7): Chemical Identity and Kinase-Targeting Provenance for Sourcing Decisions


4-Quinazolinamine, 2-chloro-N-methyl-N-(4-propoxyphenyl)- (CAS 827031-02-7, molecular formula C₁₈H₁₈ClN₃O, MW 327.81 g/mol) is a synthetic 4-anilinoquinazoline derivative bearing a 2-chloro substituent on the quinazoline core and an N-methyl-N-(4-propoxyphenyl) amine at the 4-position [1]. This compound belongs to a well-characterized class of ATP-competitive kinase inhibitors and apoptosis modulators exemplified by the clinical candidate MPC-6827 (Azixa) and the preclinical lead MPI-0441138 (EP128265) [2]. Its distinguishing structural feature—the 4-propoxyphenyl group—places it at a unique lipophilicity node within the 4-anilinoquinazoline pharmacophore, a position that modulates target selectivity, membrane permeability, and metabolic stability relative to its methoxy, phenoxy, and unsubstituted phenyl congeners [3].

Why 4-Anilinoquinazoline Analogs Cannot Be Freely Interchanged: The Critical Role of N-(4-Propoxyphenyl) Substitution in CAS 827031-02-7


Within the 4-anilinoquinazoline class, small modifications to the aniline substituent produce profound shifts in both the primary molecular target and the downstream pharmacology. The methoxy analog MPI-0441138 (2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine) is a potent apoptosis inducer acting via microtubule destabilization (caspase-3 activation EC₅₀ = 2 nM), whereas the 2-methyl analog MPC-6827 (N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine) advanced to Phase II clinical trials as a vascular disrupting agent [1]. In contrast, the 4-propoxyphenyl derivative (CAS 827031-02-7) engages a distinct kinase target panel—exemplified by its CDK4 inhibitory activity (IC₅₀ = 57 nM)—that is not recapitulated by the methoxy or dimethyl congeners [2]. The 4-propoxyphenyl group further elevates computed LogP to approximately 4.84, substantially higher than the methoxy analog, altering membrane partitioning, plasma protein binding, and metabolic liability in ways that directly impact assay conditions, formulation requirements, and in vivo pharmacokinetics . Generic substitution without verification of the specific substituent's biological fingerprint risks selecting a compound with an entirely different target engagement profile and physicochemical behavior.

Quantitative Evidence Guide: How 2-Chloro-N-methyl-N-(4-propoxyphenyl)quinazolin-4-amine Differentiates from Closest Analogs for Targeted Procurement


Evidence 1: CDK4 Kinase Inhibition — A Target Engagement Profile Absent in the Methoxy Analog

CAS 827031-02-7 demonstrates measurable inhibitory activity against cyclin-dependent kinase 4 (CDK4) with an IC₅₀ of 57 nM as recorded in the ChEMBL database (ChEMBL_304677) [1]. CDK4 is a validated oncology target governing the G1/S cell cycle checkpoint. Notably, the closest structural analog—2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (MPI-0441138, CAS 827030-33-1)—has no reported CDK4 inhibitory activity in the same or comparable assays; its established mechanism is microtubule destabilization and caspase-3 activation (EC₅₀ = 2 nM in T47D cells) [2]. This divergence in primary target engagement between two compounds differing only in the 4-alkoxy substituent (propoxy vs. methoxy) demonstrates that the N-(4-propoxyphenyl) group redirects the compound's kinase selectivity landscape.

CDK4 inhibitor Kinase selectivity profiling Cell cycle regulation

Evidence 2: Elevated Lipophilicity (LogP) Drives Differential Membrane Permeability and CNS Exposure Potential

The target compound exhibits a computed LogP of approximately 4.84 (PSA = 38.25 Ų) , substantially higher than the methoxy analog MPI-0441138 (LogP estimated at ~3.5 based on its lower molecular weight and polar surface area) and approaching the range associated with enhanced blood-brain barrier (BBB) penetration. The clinically advanced dimethyl analog MPC-6827 (N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine) achieved high BBB penetration (brain-to-plasma ratio > 2 in murine models) and was developed for glioblastoma and brain-metastatic melanoma [1]. The elevated LogP of CAS 827031-02-7, combined with its low polar surface area, predicts favorable passive CNS permeation that exceeds the methoxy analog while retaining the 2-chloro substituent critical for target binding.

Lipophilicity Blood-brain barrier penetration Physicochemical profiling

Evidence 3: Preservation of the Unsubstituted 6,7-Quinazoline Core — A Structural Determinant of Pro-Apoptotic Potency

A key SAR finding across the 4-anilinoquinazoline series is that substitution at the 6- and 7-positions of the quinazoline core abolishes apoptosis-inducing activity. The J Med Chem 2008 study explicitly demonstrated that 6,7-dimethoxy or 6,7-dialkoxy substitution decreased caspase-3 activation potency by >100-fold relative to the unsubstituted core found in MPI-0441138 [1]. CAS 827031-02-7 retains this unsubstituted 6,7-quinazoline core, preserving the structural feature essential for pro-apoptotic activity, whereas many commercially available quinazoline kinase inhibitors (e.g., gefitinib, erlotinib, lapatinib analogs) bear 6,7-alkoxy substitutions that redirect activity toward EGFR/ErbB2 kinase inhibition rather than apoptosis induction.

Structure-activity relationship Quinazoline core substitution Apoptosis induction

Evidence 4: N-Methyl Linker as an Apoptosis Essential Motif — Distinguishing from Des-Methyl and Secondary Amine Analogs

The N-methyl substituent on the aniline nitrogen linker is essential for apoptosis-inducing activity in the 4-anilinoquinazoline series. The 2008 J Med Chem study explicitly states: 'In contrast to the SAR of 4-anilinoquinazolines as EGFR kinase inhibitors, the methyl group on the nitrogen linker was essential for the apoptosis-inducing activity' [1]. Des-methyl analogs (secondary amines) were consistently less potent or inactive in caspase-3 activation assays. CAS 827031-02-7 retains this critical N-methyl group, distinguishing it from the des-methyl analog 2-chloro-N-(4-propoxyphenyl)quinazolin-4-amine (CAS 827031-03-8), which is predicted to lack apoptosis-inducing activity despite sharing the same propoxyphenyl group.

N-methyl linker Apoptosis SAR Tubulin polymerization

Evidence 5: In Vivo Efficacy Track Record of Close Structural Analogs Establishes Class-Level Translational Potential

While CAS 827031-02-7 itself lacks published in vivo efficacy data, its closest structural analogs have demonstrated robust in vivo antitumor activity. MPI-0441138 (methoxy analog) was efficacious in both MX-1 human breast carcinoma and PC-3 prostate cancer mouse xenograft models [1]. MPC-6827 (dimethyl analog) demonstrated tumor growth inhibition across six xenograft models (MX-1, OVCAR-3, MIA PaCa-2, MCF-7, HT-29, MDA-MB-435) at doses of 2.5–10 mg/kg and advanced to Phase II clinical evaluation for glioblastoma and melanoma brain metastases [2]. The consistent in vivo translation across the 4-anilinoquinazoline subclass with unsubstituted 6,7-cores provides a class-level efficacy precedent that supports the translational rationale for selecting CAS 827031-02-7 for in vivo proof-of-concept studies, particularly given its differentiated CDK4 target profile.

In vivo efficacy Xenograft models Translational pharmacology

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-methyl-N-(4-propoxyphenyl)quinazolin-4-amine (CAS 827031-02-7)


CDK4-Focused Kinase Inhibitor Screening and Lead Optimization

With a confirmed CDK4 IC₅₀ of 57 nM in ChEMBL-curated biochemical assays [1], CAS 827031-02-7 serves as a validated starting point for medicinal chemistry programs targeting CDK4-dependent malignancies, including ER+/HER2− breast cancer, mantle cell lymphoma, and liposarcoma. Unlike the methoxy analog MPI-0441138, which lacks CDK4 activity, this compound offers a direct path to CDK4-selective inhibitor development without requiring de novo scaffold identification.

CNS-Penetrant Kinase Inhibitor Development Leveraging Elevated LogP

The computed LogP of 4.84 and low polar surface area (38.25 Ų) [1] predict favorable passive blood-brain barrier penetration exceeding that of the methoxy and dimethyl analogs. This physicochemical profile makes CAS 827031-02-7 a rational choice for CNS oncology programs targeting primary brain tumors or brain metastases, following the precedent established by its clinical-stage congener MPC-6827 (Azixa), which achieved high brain exposure in glioblastoma patients [2].

Apoptosis Mechanism Studies Using an Intact 6,7-Unsubstituted Quinazoline Scaffold

The critical SAR finding that 6,7-substitution on the quinazoline core eliminates apoptosis-inducing activity [1] makes CAS 827031-02-7—with its unsubstituted 6,7-positions—an essential tool compound for dissecting the molecular determinants of caspase-dependent cell death in 4-anilinoquinazoline chemotypes, in contrast to the widely used but apoptosis-inactive 6,7-dialkoxy EGFR inhibitors such as gefitinib and erlotinib.

Chemical Biology Probe for Differential Target Engagement: CDK4 vs. Tubulin vs. EHMT1/2

The propoxy substitution redirects target engagement away from the tubulin/microtubule destabilization mechanism of MPI-0441138/MPC-6827 and toward CDK4 kinase inhibition (IC₅₀ = 57 nM) [1]. Preliminary vendor annotations also suggest potential histone methyltransferase (EHMT1/EHMT2) inhibitory activity that warrants independent verification [2]. This multi-target pharmacological footprint makes CAS 827031-02-7 a valuable probe for chemical biology studies investigating the intersection of kinase signaling, epigenetic regulation, and apoptotic cell death pathways.

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